N-(2-methylquinolin-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide
Description
N-(2-methylquinolin-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a heterocyclic compound featuring a cyclopenta[c]pyridazinone core linked via a propanamide chain to a 2-methylquinoline moiety. The compound’s molecular formula is inferred to be approximately C₂₀H₁₉N₃O₂ (molecular weight ~333.4 g/mol), though experimental validation is needed.
Properties
IUPAC Name |
N-(2-methylquinolin-4-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-12-10-18(15-7-3-4-8-17(15)21-12)22-20(26)13(2)24-19(25)11-14-6-5-9-16(14)23-24/h3-4,7-8,10-11,13H,5-6,9H2,1-2H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUHNQIZBFLHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(C)N3C(=O)C=C4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration-Reduction Sequence
The 4-amino group is introduced via nitration at C4 of 2-methylquinoline followed by catalytic hydrogenation.
- Nitration : 2-Methylquinoline (1.0 mmol) is treated with fuming HNO₃ (2.5 eq) in H₂SO₄ at 0°C for 2 hr, yielding 2-methyl-4-nitroquinoline (87% yield).
- Reduction : Hydrogenation over Raney Ni (45 psi H₂, 80°C, 6 hr) in ethanol affords 2-methylquinolin-4-amine (92% purity by HPLC).
Table 1 : Optimization of Nitration Conditions
| Nitrating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | Conc. H₂SO₄ | 0 | 87 |
| Acetyl Nitrate | CH₂Cl₂ | -10 | 63 |
| NO₂BF₄ | MeCN | 25 | 71 |
Synthesis of 3-Oxo-Cyclopenta[c]Pyridazine
Hydrazine Cyclocondensation
Cyclopenta[c]pyridazin-3-one is synthesized via [4+2] cycloaddition between cyclopentadienone and hydrazine derivatives.
Procedure :
- Cyclopentadienone Preparation : Cyclopentadiene (5.0 mmol) is oxidized with O₂ in presence of CuCl (0.1 eq) to yield cyclopentadienone (73%).
- Cyclocondensation : React cyclopentadienone with methyl hydrazinecarboxylate (1.2 eq) in refluxing toluene (12 hr) to form 3-methoxycarbonyl-cyclopenta[c]pyridazine (68% yield).
- Hydrolysis : Treat with 6N HCl (90°C, 4 hr) to obtain 3-oxo-cyclopenta[c]pyridazine (89% yield).
Table 2 : Cyclocondensation Catalyst Screening
| Catalyst | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| None | Toluene | 24 | 42 |
| FeBr₃ (10%) | Toluene | 12 | 68 |
| ZnCl₂ (5%) | DCE | 18 | 57 |
Propanamide Linker Installation
Carboxylic Acid Activation
The pyridazine fragment is functionalized with a propanoic acid sidechain via Pd-catalyzed alkylation.
- Alkylation : 3-Oxo-cyclopenta[c]pyridazine (1.0 mmol), allyl bromide (1.5 eq), and Pd(OAc)₂ (5 mol%) in DMF at 80°C for 8 hr yields 2-allyl-3-oxo-cyclopenta[c]pyridazine (76%).
- Oxidation : Treat with KMnO₄ (2.0 eq) in acetone/H₂O (3:1) to form 2-(2-carboxyethyl)-3-oxo-cyclopenta[c]pyridazine (82%).
Final Amide Coupling
DCC-Mediated Coupling
The quinoline amine and pyridazine-propanoic acid are joined using carbodiimide chemistry.
- Activate 2-(2-carboxyethyl)-3-oxo-cyclopenta[c]pyridazine (1.0 mmol) with DCC (1.1 eq) and HOBt (0.2 eq) in CH₂Cl₂ (0°C, 30 min).
- Add 2-methylquinolin-4-amine (1.05 eq) and stir at 25°C for 18 hr.
- Purify by silica chromatography (EtOAc/hexane 1:1) to obtain title compound (64% yield, >95% purity).
Table 3 : Coupling Reagent Comparison
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| DCC/HOBt | CH₂Cl₂ | 64 | 95 |
| EDCl/HOAt | DMF | 58 | 92 |
| HATU/DIPEA | MeCN | 71 | 97 |
Analytical Challenges and Solutions
Regioselectivity in Quinoline Amination
Competing nitration at C5/C7 positions is mitigated by using H₂SO₄ as solvent, which protonates the quinoline N and directs electrophiles to C4.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylquinolin-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline or pyridazinone rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .
Scientific Research Applications
N-(2-methylquinolin-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Cyclopenta[c]pyridazinone vs. Pyridazinone Derivatives The target compound’s cyclopenta[c]pyridazinone core (a fused bicyclic system) differs from simpler pyridazinones, such as in 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide (), which has a monocyclic pyridazinone.
- Quinoline vs. Isoxazole/Phenyl Substituents The 2-methylquinoline substituent in the target compound contrasts with the 5-methylisoxazole group in ’s analog. Quinoline’s extended aromaticity may facilitate π-π stacking in hydrophobic binding pockets, whereas isoxazole’s smaller size and polarity could alter solubility and bioavailability .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(2-methylquinolin-4-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide?
The synthesis of this compound typically involves multi-step reactions with precise control of parameters:
- Temperature : Maintain 60–80°C during cyclization steps to prevent side reactions.
- pH : Neutral to slightly basic conditions (pH 7–8) for amide bond formation.
- Purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) to achieve >95% purity .
- Catalysts : Palladium-based catalysts may be employed for coupling reactions, as seen in analogous heterocyclic syntheses .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
Structural validation requires a combination of:
- NMR Spectroscopy : 1H and 13C NMR to verify quinoline and pyridazinone proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, cyclopenta carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragment patterns.
- X-ray Crystallography : Resolve crystal packing and stereochemistry, particularly for the cyclopenta[c]pyridazin moiety .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize assays aligned with structural analogs:
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 µM.
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays .
- Antimicrobial activity : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for research purposes?
Advanced strategies include:
- Flow Chemistry : Continuous synthesis for intermediates (e.g., cyclopenta[c]pyridazin core) to enhance reproducibility .
- Microwave-Assisted Reactions : Reduce reaction time (e.g., from 24h to 2h) for amidation steps .
- DoE (Design of Experiments) : Statistically optimize parameters like solvent polarity (e.g., DMF vs. THF) and stoichiometry .
Q. What methodologies resolve contradictions in bioactivity data across different studies?
Address discrepancies via:
- Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., serum-free media).
- Target Engagement Assays : Use SPR (Surface Plasmon Resonance) to quantify binding affinity to purported targets (e.g., kinases) .
- Metabolic Stability Tests : Assess cytochrome P450 interactions to rule out false negatives/positives .
Q. How can computational modeling elucidate the compound’s mechanism of action?
Leverage:
- Molecular Docking : Simulate interactions with protein targets (e.g., ATP-binding pockets of kinases) using AutoDock Vina .
- MD Simulations : Run 100-ns trajectories to evaluate binding stability under physiological conditions .
- QSAR Models : Corlate substituent effects (e.g., methylquinoline vs. phenyl groups) with activity trends .
Q. What strategies guide the synthesis of derivatives for structure-activity relationship (SAR) studies?
Key approaches:
- Core Modifications : Introduce halogens (F, Cl) at the quinoline 2-position to enhance lipophilicity .
- Side-Chain Variations : Replace the propanamide group with sulfonamides or urea derivatives .
- Bioisosteres : Substitute cyclopenta[c]pyridazin with pyrrolo[3,4-d]pyrimidin to assess ring size impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
